Technical Profile: (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane
Technical Profile: (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane
The following technical guide provides an in-depth analysis of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane , a highly specialized halogenated thioanisole intermediate.
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Executive Summary & Chemical Identity
Target Molecule: (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane CAS Number: 2706922-50-9 (Referenced in specialized building block catalogs such as Alchimica) Synonyms: 1-Chloro-2-fluoro-4-iodo-3-(methylsulfanyl)benzene; 3-Chloro-2-fluoro-6-iodothioanisole.
This compound represents a "linchpin" intermediate in modern medicinal chemistry, particularly for the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C, SHP2). Its tetrasubstituted benzene core features four distinct functional handles—Iodine, Chlorine, Fluorine, and a Methylsulfanyl group—arranged in a specific 1,2,3,6-pattern. This density of functionalization allows for orthogonal chemical transformations, making it an invaluable scaffold for fragment-based drug discovery (FBDD).
Physicochemical Data
| Property | Value | Note |
| Molecular Formula | C₇H₅ClFIS | |
| Molecular Weight | 302.54 g/mol | |
| Appearance | Off-white to pale yellow solid | Low melting point solid or oil |
| LogP (Predicted) | ~4.2 | Highly lipophilic due to multiple halogens |
| H-Bond Donors/Acceptors | 0 / 1 | Sulfur acts as weak acceptor |
| Rotatable Bonds | 1 | S-CH₃ bond |
Synthetic Methodology
The synthesis of such a crowded aromatic system requires high regiocontrol. The most robust and self-validating protocol relies on Directed Ortho Metalation (DoM) , leveraging the directing power of the methylsulfanyl (SMe) and fluoro groups.
Core Protocol: Directed Ortho Lithiation (DoM)
This route utilizes commercially available 3-chloro-2-fluorothioanisole (CAS 214057-24-6) as the starting material.
Mechanistic Logic:
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Directing Groups: The SMe group at C1 and the Fluorine at C2 are both Ortho-Directing Groups (ODGs).
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Site Selectivity:
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Position 3: Blocked by Chlorine.[1]
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Position 6: Ortho to SMe. Open.
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Position 4/5: Meta/Para positions (kinetically inaccessible to Li-base at -78°C).
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Result: Deprotonation occurs exclusively at C6 , stabilized by coordination to the Sulfur lone pair.
Step-by-Step Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
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Solvation: Dissolve 3-chloro-2-fluorothioanisole (1.0 eq) in anhydrous THF (0.2 M concentration).
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Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzyne formation or "halogen dance" side reactions.[2]
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Lithiation: Dropwise addition of n-Butyllithium (1.1 eq, 2.5M in hexanes) over 20 minutes.
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Observation: Solution typically turns yellow/orange, indicating lithiated species formation.
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Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.
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Quench: Add a solution of Iodine (1.2 eq) in THF dropwise.
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Color Change: The deep lithiate color will fade to the dark brown of iodine, then lighten as iodine is consumed.
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Workup: Warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. Extract with EtOAc.
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Purification: Silica gel chromatography (0-5% EtOAc in Hexanes). The product is non-polar.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the regioselectivity and workflow.
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM). The SMe group directs lithiation to the C6 position, ensuring high isomeric purity.
Reactivity Profile & Applications
This molecule is designed as a poly-functional scaffold . Each substituent serves a distinct purpose in drug design.
A. The Iodine Handle (C6)
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Reactivity: Highest reactivity for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).
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Application: Used to attach the primary pharmacophore or heteroaryl core.
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Steric Implication: Being ortho to the SMe group, coupling at this position often induces axial chirality (atropisomerism) if the coupling partner is bulky (e.g., a substituted pyridine or pyrimidine), a key feature in KRAS G12C inhibitors like Adagrasib.
B. The Methylsulfanyl Group (C1)
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Reactivity:
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Oxidation: Can be selectively oxidized to Sulfoxide (S=O) or Sulfone (O=S=O) using mCPBA or Oxone. Sulfoxides introduce a chiral center; Sulfones are strong electron-withdrawing groups (EWGs).
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Displacement: Generally stable, but can be displaced if the ring is highly activated.
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Metabolic Stability: SMe is often a metabolic soft spot (S-oxidation), but the flanking halogens (F, I) modulate the electron density, potentially slowing P450 metabolism.
C. The Fluorine (C2) & Chlorine (C3)
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Fluorine: Provides metabolic stability and modulates pKa of neighboring groups. In S_NAr reactions, it is activated by the para-Iodine (before coupling) or para-Sulfone (after oxidation), allowing for potential nucleophilic substitution if required.
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Chlorine: Often serves as a "space-filling" halogen to lock conformation or fill hydrophobic pockets in the target protein (e.g., the cryptic pocket of KRAS).
Visualization: Orthogonal Reactivity Map
Caption: Figure 2. Orthogonal reactivity map demonstrating the distinct utility of each functional group on the benzene core.
Quality Control & Characterization
To ensure the integrity of this intermediate, the following analytical signatures must be validated.
| Method | Expected Signature | Diagnostic Value |
| 1H NMR | Two doublets (or dd) in aromatic region (~7.0-7.8 ppm). Singlet for SMe (~2.4-2.5 ppm). | Confirms 1,2,3,4-tetrasubstitution pattern. Absence of other isomers. |
| 19F NMR | Single signal, split by adjacent H and possibly Cl/I (though J_F-Cl is negligible). | Confirms presence of Fluorine and purity from starting material. |
| GC-MS / LC-MS | Molecular ion [M]+ at 302/304 (Cl isotope pattern). Loss of Me (M-15) or I (M-127). | Confirms molecular weight and halogen content. |
| TLC | High Rf in non-polar solvents (Hexanes). | Quick purity check against starting thioanisole. |
References
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Alchimica Building Blocks. (2024). Product Catalog: (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane. Retrieved from (Search CAS: 2706922-50-9).
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Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] (Authoritative source on Directed Ortho Metalation protocols).
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Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-fluorothioanisole (CAS 214057-24-6).[4] Retrieved from .
- Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib). Journal of Medicinal Chemistry. (Context for 2-fluoro-6-substituted benzene scaffolds in KRAS inhibition).
